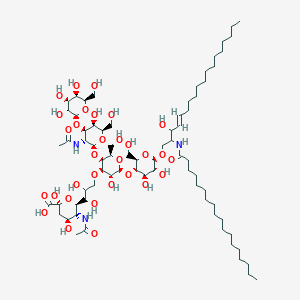
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is C10H10NaO3+ . The InChI representation of the molecule is InChI=1S/C10H10O3.Na/c1-10 (9 (11)12)8 (13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3, (H,11,12);/q;+1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 201.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 201.05276346 g/mol . The topological polar surface area of the compound is 49.8 Ų . The compound has a heavy atom count of 14 .Aplicaciones Científicas De Investigación
Hydrolysis and Ester Cleavage
During hydrolysis, the sodium salts of BMK glycidates (related compounds) are treated with hydrochloric acid, leading to the cleavage of ester bonds and formation of byproducts like phenylacetone (P2P) and sodium chloride (NaCl) .
Molecular Entities Research
The compound is also listed in databases like Chemical Entities of Biological Interest (ChEBI), indicating its relevance in research focused on ‘small’ chemical compounds .
Chemical Structure Analysis
It is also studied for its structure, properties, and spectra, which are essential for understanding its behavior and potential applications in various fields .
Mecanismo De Acción
Target of Action
It’s known that this compound is a precursor in the synthesis of phenylacetone , which is an important intermediate in the synthesis of various organic compounds and pharmaceutical substances .
Mode of Action
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), can be converted into phenyl-2-propanone (P2P) via hydrolysis . During hydrolysis, the sodium salts of BMK glycidates are treated with a solution of hydrochloric acid, which results in the cleavage of the ester bonds. This reaction leads to the formation of phenylacetone (P2P) and sodium chloride (NaCl) as byproducts .
Biochemical Pathways
The conversion of this compound into p2p via hydrolysis suggests that it may play a role in the synthesis of other organic compounds and pharmaceutical substances .
Pharmacokinetics
Its physico-chemical properties such as density (128g/cm3), boiling point (3343ºC at 760 mmHg), and molecular weight (20117400 g/mol) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Its conversion into p2p suggests that it may contribute to the synthesis of various organic compounds and pharmaceutical substances .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid. For instance, the hydrolysis reaction that converts this compound into P2P is likely to be influenced by factors such as temperature, pH, and the presence of other reactants . .
Propiedades
IUPAC Name |
sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZQUMKWUFFHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NaO3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | |
CAS RN |
5449-12-7 | |
| Record name | NSC16262 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




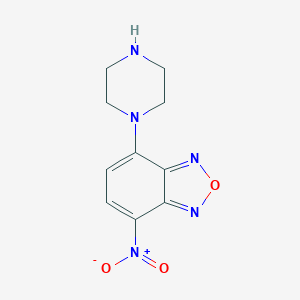
![3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B162428.png)
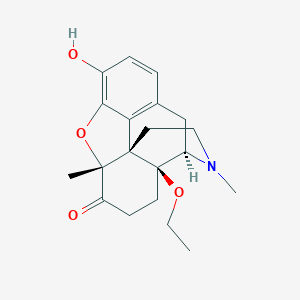
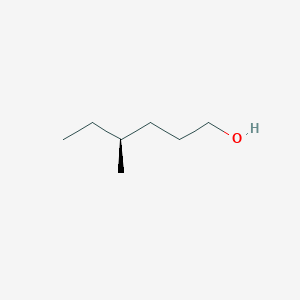
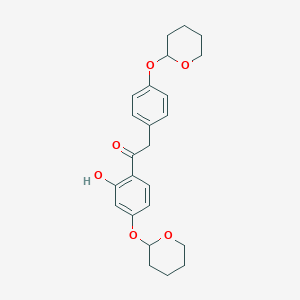
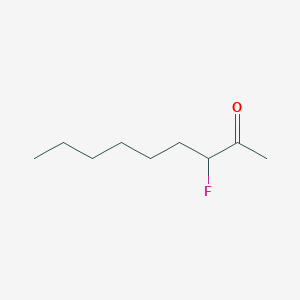
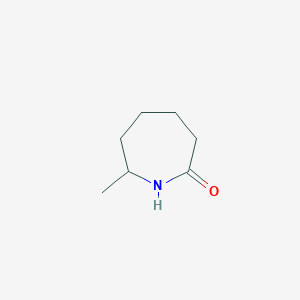

![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)



